molecular formula C14H27N3O4 B6305695 Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate CAS No. 1936305-61-1

Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate

Cat. No.: B6305695
CAS No.: 1936305-61-1
M. Wt: 301.38 g/mol
InChI Key: UGYKHCUNDMHMAF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or other oxidized form.

    Reduction: Reduction of the azetidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at the azetidine ring or other positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce various functional groups onto the azetidine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxylate derivatives: Compounds with similar azetidine cores but different substituents.

    Boc-protected amines: Compounds with similar Boc-protected amine groups but different core structures.

Uniqueness

Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate is unique due to its specific combination of functional groups and the azetidine ring

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O4/c1-12(2,3)20-10(18)16-14(7-15)8-17(9-14)11(19)21-13(4,5)6/h7-9,15H2,1-6H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYKHCUNDMHMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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